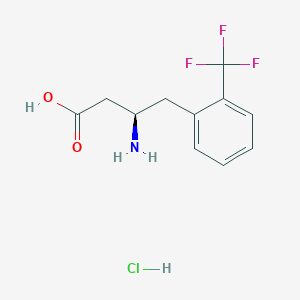

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride

説明

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound features a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical behavior of the molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. One common method is the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated phenyl compound is then subjected to further reactions to introduce the amino and carboxylic acid functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group back to an amino group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Substituted phenyl compounds

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: The compound can be used as a probe to study biological systems and interactions with various biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.

作用機序

The mechanism by which (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses.

類似化合物との比較

When compared to similar compounds, (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

4-Amino-2-(trifluoromethyl)benzonitrile: This compound lacks the carboxylic acid functionality present in this compound.

Sitagliptin Impurity 22: This compound has a different structural framework but shares the trifluoromethyl group.

生物活性

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride, also known by its CAS number 332061-78-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.68 g/mol. The trifluoromethyl group () significantly enhances its lipophilicity, which is crucial for its interaction with biological targets .

Research indicates that this compound acts as an inhibitor in various biochemical pathways. Its mechanism of action involves:

- Binding Affinity : The trifluoromethyl group increases binding affinity to neurotransmitter receptors, which may influence neuronal signaling pathways .

- Inhibition of Enzymes : It has been studied for its potential role in inhibiting enzymes associated with metabolic disorders and neurological conditions.

1. Neuropharmacological Effects

Studies have shown that this compound may interact with specific neurotransmitter receptors, potentially affecting serotonin uptake and influencing mood disorders. The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting serotonin reuptake compared to non-fluorinated analogs .

2. Metabolic Disorders

Research highlights the compound's potential in treating metabolic disorders through its inhibitory effects on key metabolic enzymes. This suggests a role in modulating metabolic pathways that are dysregulated in conditions like obesity and diabetes.

Case Study 1: Serotonin Reuptake Inhibition

A study investigating the structure-activity relationship (SAR) of various compounds found that this compound exhibited a significantly higher potency in inhibiting serotonin uptake compared to its non-fluorinated counterparts. This enhancement was attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the binding interaction with the serotonin transporter .

Case Study 2: Interaction with Enzymes

In another study, this compound was evaluated for its effects on enzymes involved in lipid metabolism. Results indicated that the compound could effectively inhibit specific lipases, suggesting a potential therapeutic application in managing dyslipidemia.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Amino-4-(trifluoromethyl)phenylalanine | Lacks butanoic acid structure | Lower binding affinity |

| 3-Amino-4-(2-chlorophenyl)butanoic acid | Chlorine instead of trifluoromethyl | Less lipophilic, reduced potency |

| 3-Amino-4-(phenyl)butanoic acid | No halogen substitutions | More hydrophilic, less effective |

The table above summarizes key differences between this compound and similar compounds, highlighting how structural variations impact biological activity.

特性

IUPAC Name |

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKTUCRFQNQGB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647462 | |

| Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269396-76-1 | |

| Record name | (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。